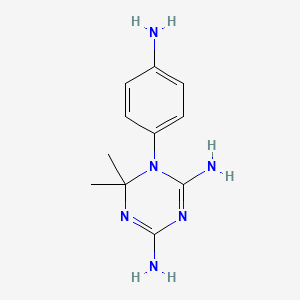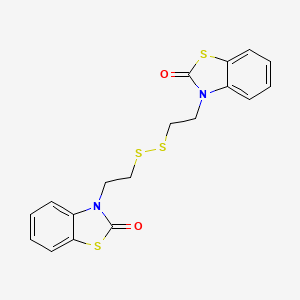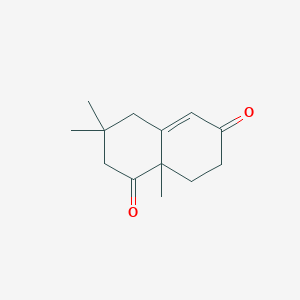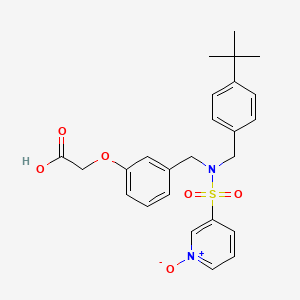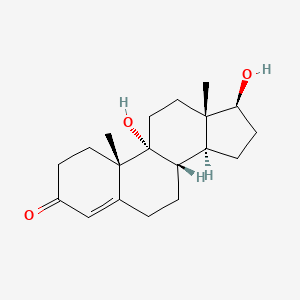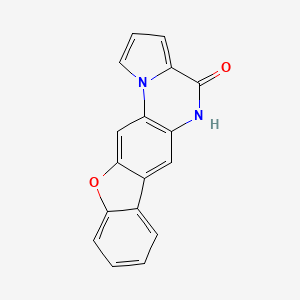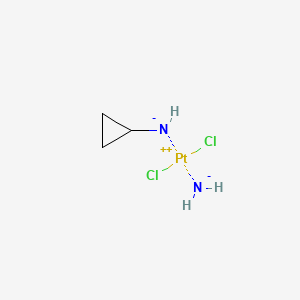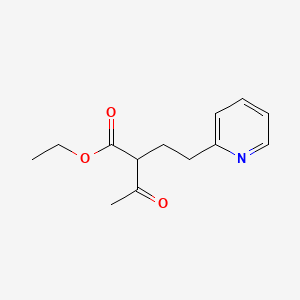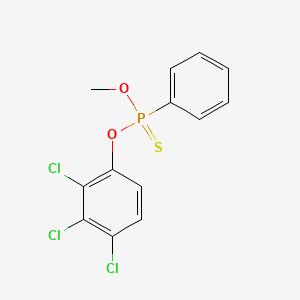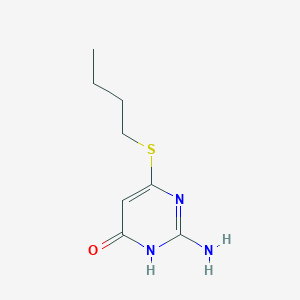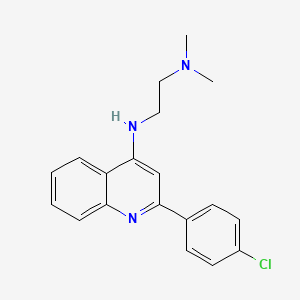
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt is a complex organic compound that belongs to the class of benzoselenazolium salts. This compound is characterized by its unique structure, which includes two benzoselenazolium moieties connected by a sulfopropyl linker. The presence of selenium in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt typically involves the following steps:
Formation of Benzoselenazolium Moieties: The initial step involves the synthesis of benzoselenazolium units. This can be achieved through the reaction of o-phenylenediamine with selenium dioxide in the presence of a suitable oxidizing agent.
Introduction of Sulfopropyl Groups: The next step involves the introduction of sulfopropyl groups to the benzoselenazolium units. This can be done by reacting the benzoselenazolium units with 1,3-propanesultone under basic conditions.
Coupling of Benzoselenazolium Units: The final step involves the coupling of two benzoselenazolium units through a sulfopropyl linker. This can be achieved by reacting the sulfopropylated benzoselenazolium units with a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can also undergo reduction reactions, where the selenium atoms are reduced to lower oxidation states.
Substitution: The sulfopropyl groups can participate in substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used. The reactions are usually conducted under an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions. The reactions are typically carried out in polar solvents under basic conditions.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Reduced benzoselenazolium derivatives
Substitution: Substituted benzoselenazolium derivatives
Aplicaciones Científicas De Investigación
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including anticancer and antioxidant activities.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as conductive polymers and catalysts.
Mecanismo De Acción
The mechanism of action of benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt involves its interaction with molecular targets through its selenium atoms. The selenium atoms can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of various biochemical pathways. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzoselenazolium Chloride: Similar structure but with chloride ions instead of sulfopropyl groups.
Selenobenzene: Contains selenium but lacks the benzoselenazolium structure.
Selenocysteine: An amino acid containing selenium, structurally different but functionally similar in some biochemical contexts.
Uniqueness
Benzoselenazolium, 3-(3-sulfopropyl)-2-((3-(3-sulfopropyl)-2(3H)-benzoselenazolylidene)methyl)-, inner salt, sodium salt is unique due to its dual benzoselenazolium structure connected by a sulfopropyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
55425-27-9 |
|---|---|
Fórmula molecular |
C21H21N2NaO6S2Se2 |
Peso molecular |
642.5 g/mol |
Nombre IUPAC |
sodium;3-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]-1,3-benzoselenazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C21H22N2O6S2Se2.Na/c24-30(25,26)13-5-11-22-16-7-1-3-9-18(16)32-20(22)15-21-23(12-6-14-31(27,28)29)17-8-2-4-10-19(17)33-21;/h1-4,7-10,15H,5-6,11-14H2,(H-,24,25,26,27,28,29);/q;+1/p-1 |
Clave InChI |
HIIYMRMTISVVGM-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C2C(=C1)N(/C(=C\C3=[N+](C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])/[Se]2)CCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=CC3=[N+](C4=CC=CC=C4[Se]3)CCCS(=O)(=O)[O-])[Se]2)CCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



